Cas no 2357081-64-0 (1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid)

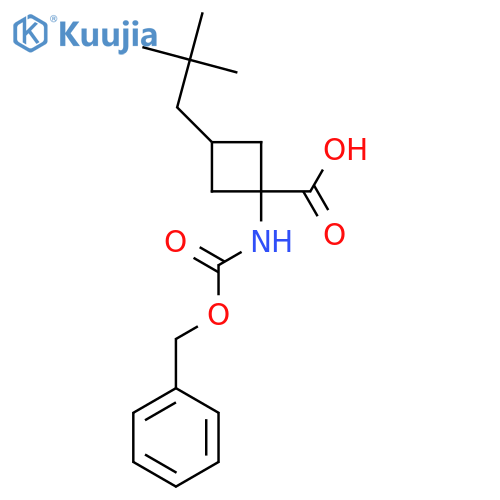

2357081-64-0 structure

商品名:1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid

1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28293768

- 2357081-64-0

- 1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid

- 1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid

-

- インチ: 1S/C18H25NO4/c1-17(2,3)9-14-10-18(11-14,15(20)21)19-16(22)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21)

- InChIKey: HPKRNMFJBDSXTA-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CC(CC(C)(C)C)C1)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 319.17835828g/mol

- どういたいしつりょう: 319.17835828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 75.6Ų

1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28293768-0.05g |

1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |

2357081-64-0 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28293768-1.0g |

1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |

2357081-64-0 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-28293768-0.1g |

1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |

2357081-64-0 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-28293768-1g |

1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |

2357081-64-0 | 1g |

$842.0 | 2023-09-08 | ||

| Enamine | EN300-28293768-0.25g |

1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |

2357081-64-0 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-28293768-0.5g |

1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |

2357081-64-0 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-28293768-5.0g |

1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |

2357081-64-0 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-28293768-10.0g |

1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |

2357081-64-0 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28293768-2.5g |

1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |

2357081-64-0 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-28293768-10g |

1-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid |

2357081-64-0 | 10g |

$3622.0 | 2023-09-08 |

1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

2357081-64-0 (1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量